molecular formula C14H22 B074798 1,4-Dibutylbenzene CAS No. 1571-86-4

1,4-Dibutylbenzene

Cat. No. B074798
CAS RN: 1571-86-4
M. Wt: 190.32 g/mol
InChI Key: VGQOZYOOFXEGDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dibutylbenzene and its derivatives can involve various chemical processes, including Friedel-Crafts benzylation, which has been successfully applied using zinc chloride in the presence of polar solvents for the synthesis of 1,4-Dibenzylbenzene, potentially applicable for 1,4-Dibutylbenzene by altering the alkyl groups (Hayashi et al., 1995). Additionally, methods employing oxidative coupling polymerization have been explored for synthesizing polymers with diacetylene groups in the main chain, hinting at the versatility of 1,4-Dibutylbenzene's synthesis approaches (Okawa & Uryu, 1990).

Molecular Structure Analysis

The molecular structure of 1,4-Dibutylbenzene derivatives has been extensively studied, revealing insights into their conformation and stability. For instance, studies on 1,4-diethynylbenzene derivatives have shown that substituents on the aromatic spacer group do not create strong donor-acceptor interactions along the rigid backbone of organometallic polymers, suggesting similar structural stability for 1,4-Dibutylbenzene derivatives (Khan et al., 2003).

Chemical Reactions and Properties

1,4-Dibutylbenzene participates in various chemical reactions, highlighting its reactive nature and utility in synthesis. For example, its derivatives have been used in on-surface polymerization processes on Cu(111) surfaces, yielding disordered covalent networks (Eichhorn et al., 2013). This property underlines the potential of 1,4-Dibutylbenzene in materials science and nanotechnology applications.

Physical Properties Analysis

The physical properties of 1,4-Dibutylbenzene derivatives, such as thermal stability and molecular weight, have been characterized in several studies. For instance, the synthesis of polymers containing diacetylene groups in the main chain has shown that these materials exhibit relatively high molecular weight and are expected to have a polydiyne structure without defects, suggesting the robust physical properties of 1,4-Dibutylbenzene-based polymers (Okawa & Uryu, 1990).

Chemical Properties Analysis

The chemical properties of 1,4-Dibutylbenzene, such as reactivity and electrochromic properties, have been a subject of interest. Research into selenophene-based monomers related to 1,4-Dibutylbenzene has revealed rapid and significant transmittance changes in the near-infrared region, indicating potential applications in electrochromic devices (Aydemir et al., 2008).

Scientific Research Applications

  • Synthesis of Hydrocarbons and Diyl Formation : Investigation into how ring strain affects the formation of a diradical, or diyl, led to the synthesis of specific hydrocarbons, including ones capable of diyl formation, which is relevant in chemical research and synthesis (Wittig, 1980).

  • Synthesis of 1,4-Diacylbenzenes : An efficient method was developed for synthesizing 1,4-diacylbenzenes, employing bis-tetrabutylammonium dichromate as an oxidant, demonstrating its utility in organic synthesis (Suhana & Srinivasan, 2003).

  • On-surface Polymerization : The polymerization of 1,4-diethynylbenzene on a Cu(111) surface under ultra-high vacuum conditions revealed potential applications in material science, particularly in creating covalent networks with distinct structural motifs (Eichhorn, Heckl, & Lackinger, 2013).

  • Fluorescent Sensors for Explosive Detection : 1,4-Diarylpentiptycenes synthesized from 1,4-dichloro- or 1,4-difluoro-2,5-diarylbenzene derivatives demonstrated the modulation of fluorescence by 1,4-aryl residues. The quenching of fluorescence in the presence of nitroaromatic compounds vapors indicates its potential application in sensing explosives (Zyryanov, Palacios, & Anzenbacher, 2008).

  • Fuel Dispersant for Rocket Ramjet Engines : A study on 1,4-diethynylbenzene (DEB) as a dispersant of solid fuels for rocket ramjet engines highlighted its efficiency in terms of performance characteristics, demonstrating its utility in aerospace engineering (Yanovskii et al., 2019).

  • Synthesis of Electroluminescent Materials : The synthesis and investigation of electroluminescent properties of 4-[4-((4-pyridyl)vinyl)styryl]-N,N-Dibutylbenzenamine revealed its potential applications in electroluminescence, indicating its use in the development of new materials for electronic devices (Zhao Zu-zhi, 2013).

Safety And Hazards

1,4-Dibutylbenzene should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

1,4-dibutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQOZYOOFXEGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166213
Record name Benzene, 1,4-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibutylbenzene

CAS RN

1571-86-4
Record name 1,4-Dibutylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1571-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-dibutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
R Sikkar, P Martinson, SO Lawesson, H Fritz… - Acta Chem …, 1980 - actachemscand.org
Synthesis and Dediazoniation of 2-Butyl- and 2,5 Page 1 Acta Chemica Scandinavica B 34 (1980) 551-557 Synthesis and Dediazoniation of 2-Butyl- and 2,5Dibutylbenzenediazonium …
Number of citations: 14 actachemscand.org
E Thorn‐Csányi, P Kraxner - Macromolecular Chemistry and …, 1997 - Wiley Online Library
Oligomers of 2,5‐dialkyl‐1,4‐phenylenevinylenes (DR‐OPV, R = C 4 H 9 , C 7 H 15 , C 10 H 21 and C 6 H 11 ) (CyH) were prepared via metathesis polycondensation of the respective 2…
Number of citations: 80 onlinelibrary.wiley.com
I Larrosa, C Somoza, A Banquy, SM Goldup - Organic Letters, 2011 - ACS Publications
Abnormal reactivity has been observed in Negishi, Suzuki−Miyaura, and Kumada−Tamao−Corriu cross-couplings in which PEPPSI-IPr (where PEPPSI stands for pyridine enhanced …
Number of citations: 67 pubs.acs.org
LM Liao, JF Li, GD Lei - Journal of Structural Chemistry, 2016 - Springer
A new molecular structural characterization (MSC) method called the molecular vertex eigenvalue correlative index (MVECI) is constructed and used to describe the structures of 122 …
Number of citations: 1 link.springer.com
PH Doe, M El-Emary, WH Wade… - Journal of the American Oil …, 1978 - Springer
The synthesis of several di and tri n-alkylbenzene-sulfonates is described. Low interfacial tensions can be obtained against alkanes by using these materials as surfactants. The low …
Number of citations: 37 link.springer.com
GT Morgan, WJ Hickinbottom - Journal of the Chemical Society …, 1921 - pubs.rsc.org
… The reduction of 2nitro-1 : 4-dibutylbenzene to the corresponding amino-compound did not proceed smoothly when zinc dust and ammonium chloride, or tin or zinc with aqueous or …
Number of citations: 7 pubs.rsc.org
K Tamao, K Sumitani, Y Kiso, M Zembayashi… - Bulletin of the …, 1976 - journal.csj.jp
It has been established that dihalodiphosphinenickel(II) complexes exhibit extremely high catalytic activity for selective cross-coupling of Grignard reagents with aryl and alkenyl halides. …
Number of citations: 824 www.journal.csj.jp
PG Harvey, F Smith, M Stacey… - Journal of Applied …, 1954 - Wiley Online Library
… In this work, alkylaromatic compounds such as toluene, 0-, m- and p-xylene, mesitylene, ethylbenzene, isopropylbenzene, 9-cymene and 1 : 4-dibutylbenzene underwent smooth and …
Number of citations: 21 onlinelibrary.wiley.com
PG Harvey, F Smith, M Stacey… - Journal of Applied …, 1954 - Wiley Online Library
… In this work, alkylaromatic compounds such as toluene, 0-, m- and p-xylene, mesitylene, ethylbenzene, isopropylbenzene, 9-cymene and 1 : 4-dibutylbenzene underwent smooth and …
Number of citations: 2 onlinelibrary.wiley.com
A Uchida, Y Hamano, Y Mukai… - Industrial & Engineering …, 1971 - ACS Publications
The homogeneous disproportionation (metathesis) of olefins in the presence of reduced tungsten or molybdenum com-plexes is known (Calderon etah, 1967, 1968; Hughes, 1970; …
Number of citations: 21 pubs.acs.org

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